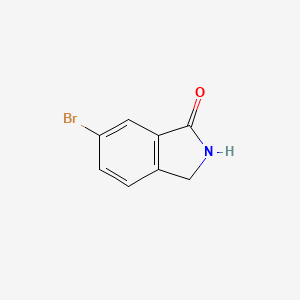
4-(2-Bromoethyl)tetrahydropyran
Vue d'ensemble
Description
4-(2-Bromoethyl)tetrahydropyran (4-BETP) is a heterocyclic compound with a four-membered ring structure containing two carbon atoms, one oxygen atom, and one bromine atom. It is a colourless liquid at room temperature, with a boiling point of 131°C and a melting point of -56°C. 4-BETP is a versatile reagent for organic synthesis, used in a variety of reactions, such as the synthesis of carboxylic acids, amines, and amino acids. It is also used in the synthesis of heterocyclic compounds, such as pyridines, indoles, and quinolines.
Applications De Recherche Scientifique
Axial-Selective Prins Cyclizations
- Prins Cyclizations and Tetrahydropyran Formation : Prins cyclizations, involving intramolecular electrophilic additions of oxocarbenium ions, are used for producing tetrahydropyrans with a heteroatom at the 4-position. Conditions have been developed for almost exclusive formation of the axial 4-substituent in tetrahydropyrans (Jasti, Vitale, & Rychnovsky, 2004).
Stereochemistry in Substitution Reactions
- Conformational Preferences in Nucleophilic Substitutions : Studies show that the conformational preferences of six-membered-ring cations, such as those derived from tetrahydropyran acetates, significantly depend on the electronic nature of the substituent. This understanding is critical for precise stereochemical control in organic synthesis (Ayala et al., 2003).
Tetrahydropyran Derivatives from Marine Sources
- Isolation of New Tetrahydropyrans : Research has led to the isolation of new tetrahydropyrans from marine sponges, highlighting the natural occurrence and potential for discovery of novel compounds in marine biology (Capon, Ghisalberti, & Jefferies, 1982).
Advanced Synthesis Methods
- Functionalized Dihydropyrans Synthesis : Innovative methods have been developed for synthesizing 2,2-disubstituted dihydropyrans. These methods are highly adaptable for transforming into biologically important tetrahydropyrans and pyranones, demonstrating the compound's versatility in synthesis (Zhong et al., 2020).
Protecting Groups in Organic Synthesis
- Use as a Protecting Group : Tetrahydropyran derivatives, such as 3-bromo-2-(tetrahydropyran-2-yloxy)propene, function as protecting groups in organic synthesis, showcasing the utility of these compounds in complex chemical reactions (Horning, Kavadias, & Muchowski, 1970).
Safety and Hazards
4-(2-Bromoethyl)tetrahydropyran is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including 4-(2-Bromoethyl)tetrahydropyran, is an active area of research . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
Propriétés
IUPAC Name |
4-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627188 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-20-7 | |
| Record name | 4-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
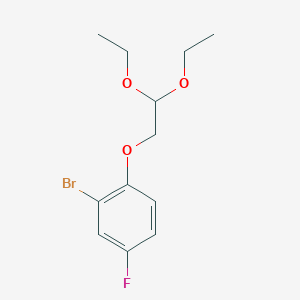
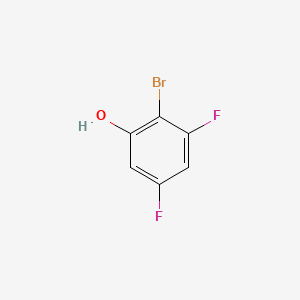
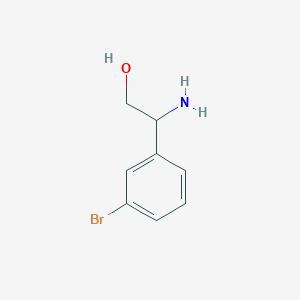
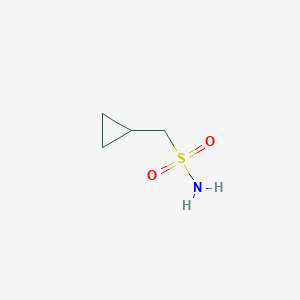
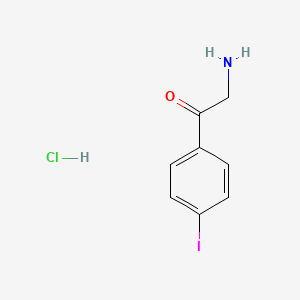
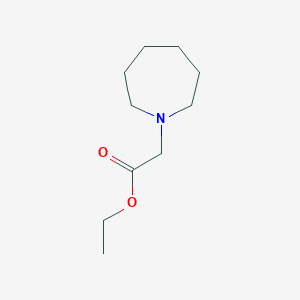
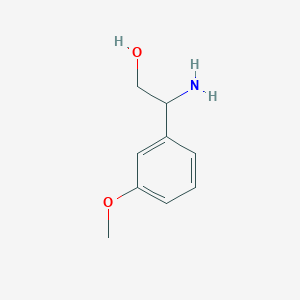
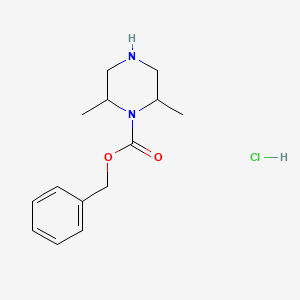



![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)
